Validated P2X3 Receptor Antagonism: A Key Differentiator for Pain and Inflammation Research
This compound exhibits potent P2X3 receptor antagonism (IC50 = 16 nM) in a cellular assay [1]. This activity profile is a critical differentiator from other phenoxy-aniline derivatives, which lack this specific target engagement. For comparison, the non-chlorinated analog 2-(3,4-dimethylphenoxy)aniline is a structural precursor with no reported P2X3 activity, while a known selective antagonist, A-317491, demonstrates high potency (Ki = 22-92 nM) against the same target family [2][3].
| Evidence Dimension | P2X3 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | A-317491 (Ki = 22-92 nM); 2-(3,4-dimethylphenoxy)aniline (no reported activity) |
| Quantified Difference | Potency in the same low nanomolar range as a known antagonist |
| Conditions | Antagonist activity at human P2X3 receptor expressed in rat C6-BU-1 cells |
Why This Matters
For researchers investigating purinergic signaling in pain or inflammation, the validated P2X3 antagonism of this compound provides a quantifiable and relevant biological effect not present in generic aniline building blocks.
- [1] BindingDB. BDBM50563052. Affinity Data: IC50 = 16 nM. Assay Description: Antagonist activity at human P2X3 receptor expressed in rat C6-BU-1 cells. View Source
- [2] Chembase. 2-(3,4-dimethylphenoxy)aniline. Product ID: 19535. CAS: 893754-03-5. View Source
- [3] MedChemExpress. A-317491. A potent, selective and non-nucleotide antagonist of P2X3 and P2X2/3 receptors, with Kis of 22, 22, 9, and 92 nM. View Source
